Isopropyl 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Isopropyl 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a chemical compound with the molecular formula C20H19FO4 and a molecular weight of 342.37 g/mol . This compound is part of a class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alkoxides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted benzofuran derivatives
Scientific Research Applications
Isopropyl 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of Isopropyl 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity for certain targets, while the benzofuran core can modulate its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 5-[(4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
- Isopropyl 5-[(3-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
- Isopropyl 5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
Isopropyl 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is unique due to the presence of the 3-fluorobenzyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and binding interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H19FO4 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
propan-2-yl 5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C20H19FO4/c1-12(2)24-20(22)19-13(3)25-18-8-7-16(10-17(18)19)23-11-14-5-4-6-15(21)9-14/h4-10,12H,11H2,1-3H3 |
InChI Key |
AYCYBBXCGPKWFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC(=CC=C3)F)C(=O)OC(C)C |
Origin of Product |
United States |
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